molecular formula C19H24N6 B6442032 4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549020-78-0

4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6442032
CAS RN: 2549020-78-0
M. Wt: 336.4 g/mol
InChI Key: PPTHPUKRKOQWPH-UHFFFAOYSA-N
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Description

The compound “4-cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds . The molecule also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is often found in pharmaceuticals . The cyclobutyl and cyclopropyl groups are types of cycloalkanes, which are saturated hydrocarbons with carbon atoms joined in a ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Pyrimidine derivatives are often synthesized using a variety of methods, including condensation reactions . The piperazine ring could potentially be introduced through a reaction with a suitable pyrimidine derivative . The cyclobutyl and cyclopropyl groups could be introduced through various methods, such as cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings would likely contribute to the rigidity of the molecule, while the cyclobutyl and cyclopropyl groups could potentially introduce some flexibility .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could potentially undergo substitution reactions . The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could potentially make the compound a base . The compound could potentially be soluble in organic solvents due to the presence of multiple rings .

Scientific Research Applications

4-CB-2-CP-6-PY-PIP has been investigated for its potential applications in drug discovery and development, as well as its potential use as a research tool in a variety of biochemical and physiological studies. The compound has been studied for its potential use as an inhibitor of several enzymes, including caspases, cytochrome P450 enzymes, and tyrosine kinases. It has also been studied for its potential applications in cancer research, due to its ability to inhibit the growth of cancer cells in vitro. Additionally, 4-CB-2-CP-6-PY-PIP has been investigated for its potential use as a therapeutic agent for the treatment of a variety of diseases, including diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The use of 4-CB-2-CP-6-PY-PIP in laboratory experiments has several advantages. The compound is commercially available and is relatively easy to synthesize. Additionally, 4-CB-2-CP-6-PY-PIP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for a variety of research applications. However, there are also some limitations to the use of 4-CB-2-CP-6-PY-PIP in laboratory experiments. The compound has not been extensively studied, and the mechanism of action is not fully understood. Additionally, the compound has not been approved for clinical use, and thus its safety and efficacy in humans has not been established.

Future Directions

The potential applications of 4-CB-2-CP-6-PY-PIP are numerous, and there is still much to be learned about this compound. Future research should focus on further elucidating the mechanism of action of 4-CB-2-CP-6-PY-PIP, as well as its potential therapeutic applications. Additionally, further studies should be performed to investigate the safety and efficacy of the compound in humans. Finally, further research should be conducted to investigate the potential use of 4-CB-2-CP-6-PY-PIP as a research tool in a variety of biochemical and physiological studies.

Synthesis Methods

The synthesis of 4-CB-2-CP-6-PY-PIP has been described in several different scientific studies. The most common synthesis method involves the condensation of 4-cyclobutyl-2-cyclopropyl-6-chloropyrimidine with piperazine in aqueous acetic acid. This reaction proceeds through a nucleophilic substitution reaction, with the piperazine acting as a nucleophile and the chlorine atom of the pyrimidine acting as an electrophile. The reaction yields the desired product in good yields and has been used in several different studies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-3-14(4-1)16-13-17(23-18(22-16)15-5-6-15)24-9-11-25(12-10-24)19-20-7-2-8-21-19/h2,7-8,13-15H,1,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTHPUKRKOQWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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